![molecular formula C14H15FN2 B1452859 1-N-benzyl-2-fluoro-1-N-methylbenzene-1,4-diamine CAS No. 832099-32-8](/img/structure/B1452859.png)
1-N-benzyl-2-fluoro-1-N-methylbenzene-1,4-diamine
Overview
Description
Benzene derivatives are a class of organic compounds that contain one or more benzene rings . The benzene ring is a hexagonal ring of six carbon atoms with alternating single and double bonds, and it’s a key component in many important chemical substances .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular structure of benzene derivatives can vary greatly depending on the substituents attached to the benzene ring . These substituents can include a wide variety of functional groups, such as halogens, nitro groups, or alkyl chains .Chemical Reactions Analysis
Benzene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and free radical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzene derivatives can vary greatly depending on the specific compound. These properties can include melting point, boiling point, and density .Scientific Research Applications
Anticancer and Antiviral Agents
Fluorinated compounds like N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine have been extensively studied for their potential as anticancer and antiviral agents. The introduction of fluorine atoms into organic molecules often leads to enhanced biological activity, making them valuable in the design of drugs targeting cancerous cells or viral infections .
Probes for Enzymatic Function
Researchers utilize fluorinated benzene derivatives as mechanistic probes to study enzymatic functions. The unique electronic properties of fluorine can significantly alter the behavior of these compounds in biological systems, providing insights into enzyme-substrate interactions .
Neighbouring-Group Participation Mechanism Studies
The synthesis and conformational analysis of fluorinated uridine analogues, which share structural similarities with N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine, have provided insights into neighbouring-group participation mechanisms. This is crucial for understanding the chemical behavior of these compounds and designing more efficient synthetic methods .
Development of Synthetic Methods
The compound’s structure is beneficial for developing new synthetic methods for fluorinated molecules. The challenges in direct synthesis of such compounds necessitate a deeper understanding of their conformation and reactivity, which this compound can aid in .
Industrial Applications
The incorporation of fluorine into organic compounds has led to significant industrial applications. The compound could be a precursor or an intermediate in the synthesis of materials that require the stability and reactivity that fluorine provides .
Pharmaceutical Research
Given the prevalence of fluorine in pharmaceuticals, with over 150 fluorine-containing drugs in the market, N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine could be a key player in the development of new medications. Its structure could be manipulated to create derivatives with desired pharmacological properties .
Organic Chemistry Education
As an example of a fluorinated organic molecule, this compound can serve as an educational tool in organic chemistry courses to illustrate the principles of electrophilic aromatic substitution and the effects of substituents on benzene derivatives .
Safety and Hazards
properties
IUPAC Name |
1-N-benzyl-2-fluoro-1-N-methylbenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15/h2-9H,10,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URTLMFDNLRPWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Benzyl-2-fluoro-N1-methylbenzene-1,4-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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